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Compound of Interest

Compound Name:
(6-Methoxy-1H-indol-2-

yl)methanamine

Cat. No.: B11912705

Get Quote

Introduction & Physicochemical Profile[1][2][3][4][5]
[6][7]
(6-Methoxy-1H-indol-2-yl)methanamine (CAS: 108557-68-0) is a bicyclic heteroaromatic

scaffold. Structurally, it consists of an electron-rich indole core substituted with a methoxy

group at the C6 position and a reactive aminomethyl group at the C2 position. This specific

substitution pattern renders the compound sensitive to oxidation and acid-catalyzed

polymerization, requiring precise handling during spectroscopic analysis.
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Property Value / Description

Molecular Formula C₁₀H₁₂N₂O

Molecular Weight 176.22 g/mol

Appearance Off-white to pale beige solid (oxidizes to brown)

Solubility
Soluble in DMSO, MeOH, EtOAc; sparingly

soluble in water (free base)

pKa (Calculated) ~9.5 (Primary amine), ~17.0 (Indole NH)

Storage -20°C, under Argon, protected from light

Analytical Workflow
The following flowchart outlines the logic for confirming structural identity and purity.
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Phase 1: Purity Check

Phase 2: Structural Elucidation

Sample: (6-Methoxy-1H-indol-2-yl)methanamine

TLC / HPLC-UV
(Check for oxidation)

ESI-MS (+)
(Confirm MW: 177.1)

If pure

Impurity Alert:
Aldehyde formation

(M+H: 176)

 impurity detected

1H NMR (DMSO-d6)
(Functional Groups)

Mass Confirmed

13C NMR
(Carbon Skeleton)

FT-IR (ATR)
(Vibrational Modes)

Certificate of Analysis

Click to download full resolution via product page

Caption: Analytical workflow prioritizing purity verification prior to expensive NMR acquisition.

Protocol 1: Nuclear Magnetic Resonance (NMR)[9]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b11912705/docs?utm_src=pdf-body-img#application-note-spectroscopic-characterization-of-6-methoxy-1h-indol-2-yl-methanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11912705?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR is the gold standard for verifying the substitution pattern (2-position vs. 3-position) and the

integrity of the methoxy group.

Sample Preparation[1][10]
Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃.

Reasoning: The primary amine and indole NH protons are exchangeable.[1] DMSO-d₆

reduces exchange rates, allowing observation of the indole NH (approx. 10-11 ppm) and

sharpening the amine signals.

Concentration: 10–15 mg in 0.6 mL solvent.

Tube: 5 mm high-precision NMR tube.

Expected 1H NMR Data (DMSO-d₆, 400 MHz)
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Position Shift (δ, ppm) Multiplicity Integration
Assignment
Logic

NH (Indole) 10.60 – 10.90 Broad Singlet 1H

Deshielded

pyrrole NH;

disappears with

D₂O shake.[1]

H-4 7.30 – 7.35
Doublet (J ≈ 8.5

Hz)
1H

Ortho to

bridgehead; most

deshielded

aromatic CH.[1]

H-7 6.80 – 6.85
Doublet (J ≈ 2.0

Hz)
1H

Meta to methoxy;

ortho to NH.

H-5 6.55 – 6.65
dd (J ≈ 8.5, 2.0

Hz)
1H

Ortho to

methoxy;

shielded by

resonance.

H-3 6.10 – 6.20 Singlet 1H

Critical

Diagnostic:

Confirms

substitution at

C2. If C3 were

substituted, this

singlet would be

absent.

-CH₂-NH₂ 3.75 – 3.85 Singlet 2H

Benzylic-like

methylene

attached to

amine.[1]

-OCH₃ 3.70 – 3.75 Singlet 3H
Characteristic

methoxy signal.

-NH₂ 1.80 – 2.50 Broad 2H Variable; often

obscured by
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water peak in

DMSO.[1]

13C NMR Key Signals[1]
C-2 (Ipso): ~140 ppm (Quaternary, attached to CH₂NH₂).

C-6 (C-OMe): ~155 ppm (Deshielded by Oxygen).

C-3: ~98 ppm (Highly shielded, characteristic of C3 in 2-substituted indoles).

Methoxy: ~55 ppm.

Methylene: ~40 ppm.

Protocol 2: Mass Spectrometry (ESI-HRMS)
Mass spectrometry confirms the molecular formula and provides fragmentation fingerprints

useful for identifying this moiety in larger drug conjugates.

Instrument Parameters
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

Source Voltage: 3.5 kV.[1]

Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

Fragmentation Pathway
The primary fragmentation involves the loss of ammonia (deamination) from the side chain, a

hallmark of primary amines.
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[M+H]+
m/z 177.10

Loss of NH3
[M+H - 17]+- NH3

Loss of CH2NH2
(Alpha cleavage)

- CH4N

m/z 160.07
(Stabilized cation)

m/z 147.06
(6-Methoxyindole cation)

Click to download full resolution via product page

Caption: ESI(+) fragmentation pathway.[1] The m/z 160 peak is the dominant diagnostic

fragment.

Protocol 3: UV-Vis & Fluorescence
Indoles are intrinsic fluorophores. The 6-methoxy group acts as an auxochrome, shifting

absorption and emission to longer wavelengths compared to unsubstituted indole.[1]

Method
Solvent: Methanol (HPLC Grade).

Concentration: 10 µM.

Spectral Features[1][4][7][8][12][13][14][15][16]
UV Absorption (λmax):

220 nm: High intensity (S0 -> S2 transition).

290–300 nm: Broad band (S0 -> S1 transition). The methoxy group causes a

bathochromic shift (red shift) from the typical 280 nm of pure indole [1].

Fluorescence:

Excitation: 290 nm.

Emission: ~340–350 nm.[1]
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Note: Oxidation products (e.g., quinone imines) often quench fluorescence or create a

new emission band >450 nm.

Troubleshooting & Impurity Profiling
Issue: Extra Singlet at ~10.0 ppm in 1H NMR.

Diagnosis: Oxidation of the aminomethyl group to an aldehyde (6-methoxy-1H-indole-2-

carbaldehyde).[1]

Confirmation: Check IR for C=O stretch at ~1660 cm⁻¹. Check MS for m/z 176 (M+H of

aldehyde).

Issue: Insoluble "Gunk" in NMR tube.

Diagnosis: Acid-catalyzed polymerization.[1] Indoles are acid-sensitive.

Remedy: Ensure DMSO-d₆ is not acidic (store over molecular sieves). Filter sample through

0.2 µm PTFE prior to analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/76659
https://pubmed.ncbi.nlm.nih.gov/20049889/
https://pubmed.ncbi.nlm.nih.gov/20049889/
https://www.benchchem.com/product/b11912705/docs#application-note-spectroscopic-characterization-of-6-methoxy-1h-indol-2-yl-methanamine
https://www.benchchem.com/product/b11912705/docs#application-note-spectroscopic-characterization-of-6-methoxy-1h-indol-2-yl-methanamine
https://www.benchchem.com/product/b11912705/docs#application-note-spectroscopic-characterization-of-6-methoxy-1h-indol-2-yl-methanamine
https://www.benchchem.com/product/b11912705/docs#application-note-spectroscopic-characterization-of-6-methoxy-1h-indol-2-yl-methanamine
https://www.benchchem.com/product/b11912705?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11912705?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11912705?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

